N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide
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Overview
Description
N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide is a complex organic compound that features a chromone core substituted with an imidazole ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the chromone core, which can be synthesized via the condensation of salicylaldehyde with an appropriate diketone. The imidazole ring can be introduced through a cyclization reaction involving an amine and a nitrile under acidic or basic conditions . The final step involves the acylation of the chromone-imidazole intermediate with acetic anhydride to introduce the acetamide group .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide can undergo various chemical reactions, including:
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of substituted imidazole derivatives
Scientific Research Applications
N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzyme active sites, potentially inhibiting enzyme activity or modulating receptor function . The chromone core can interact with various biological molecules, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
N-[3-hydroxy-2-(4-pyridyl)-4-oxochromen-6-yl]acetamide: Similar structure but with a pyridine ring instead of an imidazole ring.
N-[3-hydroxy-2-(4-thiazolyl)-4-oxochromen-6-yl]acetamide: Similar structure but with a thiazole ring instead of an imidazole ring.
Uniqueness
N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. The imidazole ring can participate in hydrogen bonding and metal coordination, enhancing the compound’s potential as a therapeutic agent .
Properties
Molecular Formula |
C20H15N3O4 |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
N-[3-hydroxy-2-(4-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide |
InChI |
InChI=1S/C20H15N3O4/c1-12(24)22-14-4-7-17-16(10-14)18(25)19(26)20(27-17)13-2-5-15(6-3-13)23-9-8-21-11-23/h2-11,26H,1H3,(H,22,24) |
InChI Key |
BOBDICYPEGXTTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)N4C=CN=C4 |
Origin of Product |
United States |
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